![molecular formula C11H13BrO B3058163 4-Bromo-2,3,5,6-tetramethylbenzaldehyde CAS No. 88174-44-1](/img/structure/B3058163.png)
4-Bromo-2,3,5,6-tetramethylbenzaldehyde
Overview
Description
4-Bromo-2,3,5,6-tetramethylbenzaldehyde is a chemical compound with the CAS Number: 88174-44-1 . It has a molecular weight of 241.13 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-bromo-2,3,5,6-tetramethylbenzaldehyde . The InChI code for this compound is 1S/C11H13BrO/c1-6-8(3)11(12)9(4)7(2)10(6)5-13/h5H,1-4H3 . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a melting point of 180-185 degrees Celsius . The predicted boiling point is 324.0±30.0 °C and the predicted density is 1.322±0.06 g/cm3 .Scientific Research Applications
Bromophenol Compounds in Marine Algae
Research on bromophenols from marine red algae like Polysiphonia urceolata has led to the identification of various bromophenols with significant antioxidant properties. These compounds, including derivatives of bromo-tetramethylbenzaldehyde, have shown potent DPPH radical scavenging activity, indicating their potential use in antioxidant applications (Li, Li, Ji, & Wang, 2008).
Synthetic Applications in Organic Chemistry
Organic chemistry has utilized bromobenzaldehyde derivatives in various synthetic pathways. One such application is the Friedländer condensation, which has been used to create bidentate and tridentate 6-bromoquinoline derivatives, demonstrating the versatility of these compounds in synthesizing complex organic structures (Hu, Zhang, & Thummel, 2003).
Role in Catalysis
The synthesis of a tetra-nuclear macrocyclic Zn(II) complex using a compound similar to 4-bromo-2,3,5,6-tetramethylbenzaldehyde has been reported. This complex demonstrated effectiveness as a catalyst in the selective oxidation reactions of benzyl alcohols, underscoring the potential of bromobenzaldehyde derivatives in catalysis (Wang et al., 2021).
Nonlinear Optical Properties
Research on the bromine substitution effect on structures like 2,3-dimethoxybenzaldehyde revealed insights into their linear and nonlinear optical responses. These studies are critical in understanding and enhancing the nonlinear optical properties of organic compounds, which can have applications in photonics and telecommunications (Aguiar et al., 2022).
Environmental Transformations
Studies on the transformation of halogenated aromatic aldehydes by anaerobic bacteria have shown that these compounds undergo various oxidation and reduction reactions. This research is vital for understanding the environmental fate and potential bioremediation strategies for halogenated compounds (Neilson, Allard, Hynning, & Remberger, 1988).
Application in Copper Ion Extraction
Bromobenzaldehyde derivatives have been used in the synthesis of ligands for the preconcentration of copper ions from water samples. This demonstrates the utility of these compounds in environmental monitoring and purification processes (Fathi & Yaftian, 2009).
Safety And Hazards
properties
IUPAC Name |
4-bromo-2,3,5,6-tetramethylbenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-6-8(3)11(12)9(4)7(2)10(6)5-13/h5H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLAVJCMGFBXRHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C=O)C)C)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10460550 | |
Record name | Benzaldehyde, 4-bromo-2,3,5,6-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10460550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,3,5,6-tetramethylbenzaldehyde | |
CAS RN |
88174-44-1 | |
Record name | Benzaldehyde, 4-bromo-2,3,5,6-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10460550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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